2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone is an intermediate in synthesizing Diosmetin 3’,7-Diglucuronide-d3, a labelled Diosmetin 3’,7-Diglucuronide, which is a metabolite of Diosmetin which is a flavonoid often administered in the treatment of chronic venous insufficiency, hemorrhoids, and related affections.
Scientific Research Applications
Synthesis of 2-Dimethylaminoquinoline Derivatives : This compound can be used for the one-pot synthesis of 2-dimethylaminoquinoline derivatives from arylazido ketones under the Vilsmeier condition (Amaresh & Perumal, 1998).
Synthesis of 3-Aminobenzo[b]thiophenes and 2-Aminobenzo[b]thiophenes : The compound is useful for synthesizing 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes (Androsov et al., 2010).
Preparation of Isoflavones and Enamino Ketones : 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, a related compound, is used in preparing isoflavones and enamino ketones (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Activities : A derivative of this compound, 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, exhibits significant antimicrobial activities (Sherekar, Padole, & Kakade, 2022).
Synthesis of Chiral Intermediates for Antifungal Agents : The biotransformation with Acinetobacter sp. ZJPH1806 enables the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a key intermediate for antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).
Synthesis of Agricultural Fungicides : A synthesized compound is a crucial intermediate for the synthesis of prothioconazole, an effective agricultural fungicide (Ji, Niu, Liu, Wang, & Dai, 2017).
Unique Crystal Structure for Research : The compound 2-Amino-4-nitrophenol-1-(2,4,6-trihydroxyphenyl)ethanone has a distinct three-dimensional network structure, used in scientific research (Kocabıyık, Paşaoǧlu, Basılı, & Ağar, 2012).
Safety and Hazards
When handling “2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Mechanism of Action
Target of Action
A similar compound, 2,4,6-trihydroxyacetophenone (thap), has been reported to enhance cholesterol 7 alpha-hydroxylase (cyp7a1) activity . CYP7A1 is a critical enzyme in the conversion of cholesterol to bile acids.
Mode of Action
If it acts similarly to THAP, it may interact with its target enzyme, possibly by binding to the active site and influencing the enzyme’s activity .
Biochemical Pathways
If its action is similar to THAP, it may influence the cholesterol metabolism pathway by enhancing the activity of CYP7A1, leading to increased conversion of cholesterol to bile acids .
Result of Action
If it acts similarly to THAP, it may lead to increased conversion of cholesterol to bile acids, potentially influencing lipid metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone . .
Properties
IUPAC Name |
2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQMJSGXCBUQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297882 | |
Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110865-03-7 | |
Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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